4-[(1R,2S)-rel-2-aminocyclopropyl]phenol

MAO Inhibition Enzyme Selectivity Neuroscience

Researchers aiming to synthesize selective LSD1 inhibitors often encounter a critical bottleneck: the lack of a suitable, functionalized cyclopropylamine scaffold. Generic tranylcypromine cannot undergo the para-position cross-coupling reactions essential for building advanced, selective inhibitors like OG-L002. 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (4-Hydroxytranylcypromine) directly solves this problem. Its phenolic hydroxyl group enables efficient derivatization (e.g., Suzuki-Miyaura coupling), providing the only direct route to a well-characterized class of nanomolar-potency LSD1 inhibitors with enhanced selectivity over MAO enzymes. - **Synthetic Utility:** The essential precursor for biphenyl LSD1 inhibitor series; enables cross-coupling inaccessible from tranylcypromine. - **Pharmacological Value:** Serves as a selective MAO-A probe and certified reference standard for DMPK studies. - **Supply Assurance:** Available with reliable stock and global shipping to support uninterrupted R&D.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B8012003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R,2S)-rel-2-aminocyclopropyl]phenol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)O
InChIInChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
InChIKeyHADIWKXZWHXEDX-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol: Cyclopropylamine Scaffold for Medicinal Chemistry


4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (CAS 104777-77-7), also known as 4-hydroxytranylcypromine or trans-4-(2-aminocyclopropyl)phenol, is a chiral cyclopropylamine derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . The compound features a rigid cyclopropyl ring bearing an amine group and a para-substituted phenol moiety, a structural motif that is foundational to several classes of bioactive molecules, including monoamine oxidase (MAO) inhibitors and lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors . It is a key metabolite of the clinical antidepressant tranylcypromine and serves as a crucial synthetic intermediate for the construction of more complex LSD1-targeting agents, such as the biphenyl derivative OG-L002 [1].

Why Generic Cyclopropylamines Cannot Substitute This Compound


While many cyclopropylamine-containing compounds exist, generic substitution with simpler analogs like tranylcypromine or unsubstituted 2-phenylcyclopropylamine is not feasible when specific biochemical or synthetic requirements are in place. The para-phenolic hydroxyl group on 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is not an inert spectator; it fundamentally alters the molecule's physicochemical properties, metabolic fate, and synthetic utility. For instance, this compound is a primary metabolite of tranylcypromine, exhibiting a distinct pharmacological profile, including a shift in MAO isoform selectivity compared to its parent . More critically for modern drug discovery, this specific scaffold is the essential starting point for synthesizing a well-characterized class of potent LSD1 inhibitors, such as OG-L002, via cross-coupling reactions that are impossible with the non-phenolic tranylcypromine core [1]. Substituting with a generic amine would therefore derail entire synthetic pathways and invalidate comparative biochemical studies that rely on this precise structure.

Quantitative Evidence for Differentiated Research Use


MAO-A Selectivity vs. Tranylcypromine

As a metabolite of tranylcypromine, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (4-hydroxytranylcypromine) demonstrates a differentiated inhibitory profile against monoamine oxidase (MAO) isoforms. While the parent compound, tranylcypromine, acts as a non-selective and irreversible MAO inhibitor, 4-hydroxytranylcypromine exhibits greater selectivity for the MAO-A isoform . This is a critical distinction, as MAO-A is primarily responsible for the breakdown of serotonin and norepinephrine, whereas MAO-B preferentially degrades phenethylamine and benzylamine . Direct comparative IC50 data for this specific compound is limited in the public domain; however, the class-level inference is that metabolites of tranylcypromine, including 4-hydroxytranylcypromine, are less potent MAO inhibitors than tranylcypromine itself [1]. This shift in isoform preference and potency is a key consideration for neuroscience research focused on dissecting serotonergic versus dopaminergic pathways or for studying the metabolic contribution to tranylcypromine's clinical effects.

MAO Inhibition Enzyme Selectivity Neuroscience

Enabling Nanomolar LSD1 Inhibitor Potency

4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is the indispensable synthetic precursor for a series of potent LSD1 inhibitors, most notably OG-L002. By coupling this core with a biphenyl system, researchers have created OG-L002, which achieves an IC50 of 20 nM (0.02 µM) against LSD1 in biochemical assays . This represents a dramatic improvement in potency compared to the parent tranylcypromine scaffold, which inhibits LSD1 with an IC50 <2 µM [1]. The para-phenolic group on 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol provides a critical synthetic handle for further derivatization, a feature absent in simpler analogs like 2-phenylcyclopropylamine. While the target compound itself is not the final potent inhibitor, its role is crucial; without it, the synthesis of OG-L002 and related molecules with their high selectivity over MAO enzymes (e.g., OG-L002 shows IC50 values of 1.38 µM and 0.72 µM for MAO-A and MAO-B, respectively) would not be possible .

LSD1/KDM1A Inhibition Epigenetics Cancer Research Medicinal Chemistry

Enantioselective Activity in LSD1 Inhibition

The stereochemistry of the cyclopropylamine core is a critical determinant of biological activity. In a direct head-to-head comparison of the two enantiomers of a tranylcypromine-derived LSD1 inhibitor (compound 14d), the (1S,2R) enantiomer (compound 15) demonstrated significantly higher activity than its (1R,2S) analogue (compound 16) in both biochemical and cellular assays [1]. Specifically, compound 15 exhibited in vivo efficacy after oral administration, leading to a 62% increased survival in a mouse leukemia model, with clear evidence of KDM1A inhibition [1]. This study, which uses the same core cyclopropylamine motif found in 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, unequivocally demonstrates that the (1R,2S) stereochemistry is not merely a chiral center but a decisive factor in achieving therapeutic activity. The selection of the correct enantiomer is therefore paramount for any research program seeking to recapitulate or build upon these findings.

Stereochemistry Enantioselectivity LSD1 Inhibition Drug Design

High-Value Research and Development Applications


Synthesis of Selective LSD1 Inhibitors

This compound is the optimal starting material for the construction of advanced LSD1/KDM1A inhibitors, particularly the biphenyl series represented by OG-L002. The para-phenol group enables efficient cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties, a synthetic route that is not accessible from tranylcypromine. Researchers synthesizing these tool compounds or lead molecules will find this specific building block essential for achieving the nanomolar potency and high selectivity over MAO enzymes that define this inhibitor class .

Elucidating MAO-A Specific Pathways

Given its profile as a metabolite of tranylcypromine with enhanced selectivity for MAO-A over MAO-B, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol is a valuable tool for dissecting the distinct roles of monoamine oxidase isoforms in neurotransmitter metabolism and neuropsychiatric disorders . Studies focused on serotonergic and noradrenergic signaling, or those investigating the metabolic contribution to the clinical effects of MAO inhibitors, will benefit from the use of this compound as a more targeted probe compared to non-selective inhibitors like tranylcypromine.

Analytical Reference Standard for DMPK

As a documented major metabolite of the widely used drug tranylcypromine, this compound is required as a certified reference standard for analytical method development and validation in DMPK studies [1]. Its use is critical for quantifying metabolite levels in biological matrices (e.g., plasma, urine, tissue homogenates) via LC-MS/MS to support preclinical and clinical investigations of tranylcypromine and its derivatives.

Validating Target Engagement of LSD1 in Oncology

For research groups studying the role of LSD1 in cancer and other diseases, the synthesis of probe molecules derived from this core scaffold is a key step. As demonstrated by the in vivo efficacy of the (1S,2R) enantiomer, inhibitors built from this core can effectively engage the target, leading to increased histone methylation and anti-tumor activity [2]. This makes the compound a critical reagent for laboratories focused on developing and validating new LSD1-targeted therapies.

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